molecular formula C23H32O4 B15167672 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] CAS No. 600737-14-2

1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]

Cat. No.: B15167672
CAS No.: 600737-14-2
M. Wt: 372.5 g/mol
InChI Key: GXQLFMARSIXUEW-UHFFFAOYSA-N
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Description

1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is an organic compound with a complex structure, characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, each substituted with ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] typically involves the reaction of 4-(2-ethoxyethoxy)benzene with propane-2,2-diyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene].

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyethoxy groups enhance its solubility and facilitate its binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Propane-2,2-diyl)bis[4-(2-hydroxyethoxy)benzene]
  • 1,1’-(Propane-2,2-diyl)bis[4-(2-methoxyethoxy)benzene]
  • 1,1’-(Propane-2,2-diyl)bis[4-(2-allyloxyethoxy)benzene]

Uniqueness

1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is unique due to the presence of ethoxyethoxy groups, which impart specific solubility and reactivity characteristics. These properties make it particularly useful in applications requiring high solubility and specific chemical reactivity.

Properties

CAS No.

600737-14-2

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-ethoxyethoxy)-4-[2-[4-(2-ethoxyethoxy)phenyl]propan-2-yl]benzene

InChI

InChI=1S/C23H32O4/c1-5-24-15-17-26-21-11-7-19(8-12-21)23(3,4)20-9-13-22(14-10-20)27-18-16-25-6-2/h7-14H,5-6,15-18H2,1-4H3

InChI Key

GXQLFMARSIXUEW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCC

Origin of Product

United States

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